molecular formula C11H17NO B1144930 N-(4-ethoxybenzyl)ethanamine CAS No. 17683-57-7

N-(4-ethoxybenzyl)ethanamine

Cat. No.: B1144930
CAS No.: 17683-57-7
M. Wt: 179.26
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)ethanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of ethanamine, where the ethyl group is substituted with a 4-ethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethoxybenzyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxybenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)ethanamine involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The ethoxybenzyl group can enhance its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-chlorobenzyl)ethanamine: Contains a chlorine atom instead of an ethoxy group.

    N-(4-fluorobenzyl)ethanamine: Features a fluorine atom in place of the ethoxy group .

Uniqueness

N-(4-ethoxybenzyl)ethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the ethoxy group provides distinct advantages over other substituents .

Biological Activity

N-(4-ethoxybenzyl)ethanamine, a compound belonging to the class of substituted ethylamines, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features an ethoxy group attached to a benzyl moiety, which is further linked to an ethanamine chain. The structural formula can be represented as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}

This compound's unique structure is believed to influence its interaction with biological targets, particularly in terms of receptor binding and cellular activity.

Research suggests that this compound may act as a modulator of various neurotransmitter systems. Its mechanism involves:

  • Receptor Interaction : It has been shown to interact with serotonin (5-HT) receptors, which play crucial roles in mood regulation and anxiety.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of serotonin in the synaptic cleft.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
U937 (leukemia)25Induction of apoptosis
HeLa (cervical)30Cell cycle arrest
MCF-7 (breast)35Inhibition of proliferation

Table 1: Cytotoxicity of this compound on different cancer cell lines.

Case Studies

  • Case Study on U937 Cells : A study demonstrated that treatment with this compound at concentrations above 20 µM resulted in significant apoptosis in U937 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death through apoptosis.
  • HeLa Cell Cycle Arrest : Another investigation focused on HeLa cells revealed that exposure to this compound led to G2/M phase arrest. This was attributed to the compound's ability to disrupt microtubule dynamics, as evidenced by immunofluorescence microscopy showing altered tubulin organization.

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

  • Potential Antidepressant Activity : Given its interaction with serotonin receptors, this compound may hold promise as a novel antidepressant agent. Further exploration into its effects on mood disorders is warranted.
  • Cancer Therapeutics : The observed cytotoxic effects against various cancer cell lines suggest potential applications in oncology. Future studies should focus on elucidating the specific pathways involved and optimizing the compound for enhanced efficacy and selectivity.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9-10-5-7-11(8-6-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJMCZBHGAQCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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